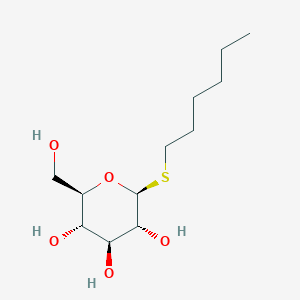

Hexyl beta-D-thioglucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexyl beta-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and molecular biology research. It is particularly effective in the solubilization and reconstitution of membrane proteins, making it a valuable tool for studying protein structures and functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hexyl beta-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:

Acetylation: D-glucose is treated with acetic anhydride and concentrated sulfuric acid to form alpha-D-glucopyranose pentaacetate.

Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

Thiourea Reaction: This bromide is reacted with thiourea in acetone to form the isothiuronium salt.

Neutralization and Reduction: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol.

Alkylation: The thiol is then reacted with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.

Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and thiol-reactive compounds. Conditions typically involve mild temperatures and neutral to slightly basic pH.

Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions to avoid over-oxidation.

Reduction Reactions: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with different alkyl halides can produce various alkyl thioglucopyranosides .

Applications De Recherche Scientifique

Biotechnology

Hexyl beta-D-thioglucopyranoside serves primarily as a non-ionic surfactant in the extraction and purification of proteins. Its role enhances the yield and stability of proteins during bioprocesses, making it an essential component in the production of recombinant proteins and enzymes.

Case Study: Protein Purification

In a study examining the purification of membrane proteins, this compound was utilized to solubilize membrane proteins effectively. The compound's ability to disrupt lipid bilayers without denaturing proteins allowed for higher recovery rates of functional proteins compared to conventional methods .

Pharmaceuticals

In the pharmaceutical industry, this compound acts as a solubilizing agent for poorly soluble drugs. This application is crucial for enhancing the bioavailability and therapeutic effectiveness of many medications.

Cosmetics

This compound is also employed in cosmetic formulations as a skin-conditioning agent . It provides moisturizing properties and enhances the texture of various products.

Application Example

In skin creams and lotions, this compound helps improve hydration levels and skin feel, making it a popular choice among formulators aiming for high-quality cosmetic products .

Food Industry

Within the food industry, this compound functions as a food additive , specifically as a stabilizer and emulsifier. Its ability to improve consistency and shelf life is valuable for various food products.

Research Findings

Studies have shown that incorporating this compound into food formulations can enhance emulsion stability, which is critical for products like dressings and sauces that require uniform texture over time .

Research Applications

Researchers utilize this compound as a model compound in studies related to glycoside interactions. This application aids in understanding carbohydrate chemistry and its biological implications.

Significant Insights

Research involving this compound has provided insights into the behavior of glycosides in biological systems, contributing to the broader understanding of carbohydrate interactions at the molecular level .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biotechnology | Protein extraction and purification | Enhanced yield and stability |

| Pharmaceuticals | Solubilizing agent for poorly soluble drugs | Improved bioavailability |

| Cosmetics | Skin-conditioning agent | Better hydration and texture |

| Food Industry | Stabilizer and emulsifier | Improved consistency and shelf life |

| Research Applications | Model compound for glycoside studies | Insights into carbohydrate chemistry |

Mécanisme D'action

Hexyl beta-D-thioglucopyranoside exerts its effects primarily through its ability to disrupt lipid bilayers and solubilize membrane proteins. The thiol group interacts with the hydrophobic regions of the membrane, while the glucopyranoside moiety interacts with the aqueous environment. This dual interaction allows it to effectively solubilize membrane proteins without denaturing them .

Comparaison Avec Des Composés Similaires

Similar Compounds

Octyl beta-D-thioglucopyranoside: Similar in structure but with an octyl group instead of a hexyl group.

Heptyl beta-D-thioglucopyranoside: Contains a heptyl group and is also used for solubilizing membrane proteins.

Uniqueness

Hexyl beta-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its critical micelle concentration is optimized for a wide range of applications, providing versatility in research and industrial settings .

Activité Biologique

Hexyl beta-D-thioglucopyranoside (HβTG) is a glycoside compound that has garnered attention for its potential biological activities. This article explores the biological properties of HβTG, including its synthesis, cytotoxicity, and interactions with biological systems.

Synthesis of this compound

HβTG can be synthesized through various methods, including enzymatic reactions and chemical synthesis. A notable method involves the β-glucosidase-catalyzed condensation of glucose and hexanol in a bicontinuous microemulsion system. This approach allows for efficient synthesis while maintaining the stability of the product .

Cytotoxicity

Research indicates that HβTG exhibits cytotoxic effects in various cell lines. A study on related alkyl β-D-glucopyranosides showed that increasing the length of the alkyl chain enhances cytotoxicity. For example, compounds with longer hydrophobic tails demonstrated lower IC50 values, indicating higher toxicity . Although specific IC50 values for HβTG were not detailed in the available literature, the trends observed suggest a similar pattern may apply.

The mechanism underlying the cytotoxic effects of HβTG appears to be related to apoptosis rather than necrosis. In studies involving similar compounds, such as triazole-linked alkyl β-D-glucopyranosides, apoptosis was confirmed through Annexin V/PI assays, which measure phosphatidylserine externalization—a hallmark of early apoptotic events . This suggests that HβTG may induce cell death through programmed mechanisms.

Case Studies and Research Findings

-

Cytotoxic Effects on Cancer Cell Lines :

- In a comparative study involving various carbohydrate surfactants, HβTG and its analogs were tested against Jurkat cells (a human T lymphocyte cell line). The results indicated that these compounds could induce apoptosis effectively at certain concentrations, highlighting their potential as therapeutic agents in oncology .

-

Interactions with Biological Membranes :

- The study of lipid/water systems involving β-D-glucopyranosides revealed insights into how these compounds interact with cellular membranes. The formation of cubic phases in lipid systems suggests that HβTG could play a role in drug delivery applications due to its ability to form stable structures in aqueous environments .

Comparative Analysis

The following table summarizes key findings related to the biological activity of HβTG and other similar compounds:

| Compound | IC50 Value (μM) | Mechanism of Action | Cell Line Tested |

|---|---|---|---|

| This compound | Not specified | Apoptosis | Jurkat |

| Triazole-linked alkyl β-D-glucopyranosides | 24-1198 | Apoptosis | Jurkat |

| Alkyl β-D-xylopyranosides | 26-890 | Apoptosis | Various mammalian cells |

Propriétés

Numéro CAS |

85618-19-5 |

|---|---|

Formule moléculaire |

C12H24O5S |

Poids moléculaire |

280.38 g/mol |

Nom IUPAC |

(2S,4S,5S)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8?,9-,10+,11?,12+/m1/s1 |

Clé InChI |

ATFNYTMEOCLMPS-ZVCXTHFISA-N |

SMILES |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérique |

CCCCCCS[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O |

SMILES canonique |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Synonymes |

Hexyl 1-Thio-β-D-glucopyranoside; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.